molecular formula C20H20N2O B8481483 2-[3,5-Di(2-methylallyl)phenyl]oxazolo[4,5-b]pyridine CAS No. 60772-78-3

2-[3,5-Di(2-methylallyl)phenyl]oxazolo[4,5-b]pyridine

Cat. No. B8481483
M. Wt: 304.4 g/mol
InChI Key: UYXNVYPWQAHCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131677

Procedure details

A mixture of 5 mmoles of the product from Step A and 11.0 mmoles of triphenylphosphine in 15 ml. of dimethylformamide is stirred and refluxed under nitrogen for 3 hours. The mixture is cooled and the phosphonium salt is collected on a filter. A mixture of 4 mmoles of the phosphonium salt, 100 ml. of ethanol, 1 ml. of acetone and 40 ml. of 0.3 N ethanolic lithium ethoxide is stirred at room temperature under nitrogen for 2 hours. Water (100 ml.) is added and the mixture is cooled in an ice-bath. The precipitate is collected and purified by chromatography on silica gel using 2% methanol in chloroform as the eluant to give 2-[3,5-di(2-methylallyl)phenyl]oxazolo[4,5-b]pyridine.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([C:11]2[O:12][C:13]3[C:14]([N:19]=2)=[N:15][CH:16]=[CH:17][CH:18]=3)[CH:6]=[C:7]([CH2:9]Br)[CH:8]=1.[C:20]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:25]=CC=C[CH:21]=1.[PH4+].[O-]CC.[Li+].[CH3:44][C:45]([CH3:47])=O>O.C(O)C.CN(C)C=O>[CH3:25][C:20](=[CH2:21])[CH2:2][C:3]1[CH:4]=[C:5]([C:11]2[O:12][C:13]3[C:14]([N:19]=2)=[N:15][CH:16]=[CH:17][CH:18]=3)[CH:6]=[C:7]([CH2:9][C:45]([CH3:47])=[CH2:44])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
BrCC=1C=C(C=C(C1)CBr)C=1OC=2C(=NC=CC2)N1
Name
Quantity
11 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
4 mmol
Type
reactant
Smiles
[PH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under nitrogen for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the phosphonium salt is collected on a filter
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel using 2% methanol in chloroform as the eluant

Outcomes

Product
Name
Type
product
Smiles
CC(CC=1C=C(C=C(C1)CC(=C)C)C=1OC=2C(=NC=CC2)N1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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